molecular formula C14H16N2 B13069210 [(3-Methylphenyl)methyl](pyridin-2-ylmethyl)amine

[(3-Methylphenyl)methyl](pyridin-2-ylmethyl)amine

Cat. No.: B13069210
M. Wt: 212.29 g/mol
InChI Key: HIVYTJVCPSBPIM-UHFFFAOYSA-N
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Description

(3-Methylphenyl)methylamine is an organic compound with the molecular formula C14H16N2 It is a heterocyclic amine that contains both a pyridine ring and a benzyl group substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)methylamine typically involves the reaction of 2-aminomethylpyridine with 3-methylbenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of (3-Methylphenyl)methylamine can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds such as benzyl chloride or bromobenzene in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of (3-Methylphenyl)methylamine.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: New derivatives with substituted benzyl or pyridine groups.

Scientific Research Applications

(3-Methylphenyl)methylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. This binding can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

(3-Methylphenyl)methylamine can be compared with other similar compounds, such as:

    2,2’-Dipicolylamine: A compound with two pyridine rings and a central amine group, used in coordination chemistry and as a ligand for metal ions.

    N,N-Di(2-pyridylmethyl)amine: Similar to (3-Methylphenyl)methylamine but with two pyridine groups instead of a pyridine and a benzyl group.

    Benzylamine: A simpler compound with a benzyl group and an amine group, used as a building block in organic synthesis.

The uniqueness of (3-Methylphenyl)methylamine lies in its combination of a pyridine ring and a methyl-substituted benzyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

1-(3-methylphenyl)-N-(pyridin-2-ylmethyl)methanamine

InChI

InChI=1S/C14H16N2/c1-12-5-4-6-13(9-12)10-15-11-14-7-2-3-8-16-14/h2-9,15H,10-11H2,1H3

InChI Key

HIVYTJVCPSBPIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CC=CC=N2

Origin of Product

United States

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